FR 139317

Übersicht

Beschreibung

FR-139317 ist ein synthetisches lineares Tripeptid, das als potenter, kompetitiver und hochspezifischer Antagonist von Endothelin-A-Rezeptoren wirkt. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die physiologischen Eigenschaften von Endothelin-A-Rezeptoren zu untersuchen und ihre Rolle bei verschiedenen Krankheiten zu erforschen .

Wissenschaftliche Forschungsanwendungen

FR-139317 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug eingesetzt, um die Eigenschaften von Endothelin-A-Rezeptoren und ihre Rolle in chemischen Signalwegen zu untersuchen.

Biologie: Wird in biologischen Studien eingesetzt, um die physiologischen und pathologischen Rollen von Endothelin-A-Rezeptoren in verschiedenen Geweben zu untersuchen.

Medizin: Wird in präklinischen Studien eingesetzt, um seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck, Herzinsuffizienz und zerebraler Vasospasmen zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Endothelin-A-Rezeptoren abzielen

Wirkmechanismus

FR-139317 entfaltet seine Wirkung durch selektive Bindung an Endothelin-A-Rezeptoren, wodurch die Bindung von Endothelin-1, einem starken Vasokonstriktor, gehemmt wird. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die zu Vasokonstriktion und anderen physiologischen Wirkungen führen. Die molekularen Ziele von FR-139317 umfassen die Endothelin-A-Rezeptoren, und die beteiligten Signalwege beziehen sich hauptsächlich auf die Kalziummobilisierung und die Kontraktion der glatten Muskulatur .

Wirkmechanismus

Target of Action

FR 139317, also known as FR139317 or PD 147953, is a synthetic linear tripeptide that acts as a potent, competitive, and highly selective antagonist of endothelin A receptors (ET-A) . The ET-A receptor is a G-protein-coupled receptor involved in the regulation of vasoconstriction and blood pressure .

Mode of Action

This compound competitively inhibits the binding of endothelin-1 to ET-A receptors . This inhibition prevents endothelin-1 from exerting its vasoconstrictive effects, thereby reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the ET-A receptor, this compound inhibits endothelin-1-induced calcium mobilization in cells . This results in a decrease in intracellular calcium levels, which in turn leads to vasodilation .

Pharmacokinetics

It is soluble in ethanol, DMSO, and 1eq. HCl , suggesting that it could be administered orally and absorbed in the gastrointestinal tract.

Result of Action

The primary result of this compound’s action is the inhibition of endothelin-1-induced vasoconstriction . By blocking the ET-A receptor, this compound prevents endothelin-1 from causing vasoconstriction, leading to a decrease in blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol, DMSO, and 1eq. HCl suggests that its absorption and efficacy could be affected by the pH of the environment. Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C

Biochemische Analyse

Biochemical Properties

FR 139317 plays a crucial role in biochemical reactions by inhibiting the activity of ETA receptors. These receptors are primarily involved in vasoconstriction and are activated by endothelin-1 (ET-1), a potent vasoconstrictor peptide . This compound binds to ETA receptors with high affinity (Ki values of 1 nM for ETA and 7.3 μM for ETB), thereby preventing ET-1 from exerting its vasoconstrictive effects . This interaction is competitive, meaning that this compound competes with ET-1 for binding to the same receptor sites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In vascular smooth muscle cells, it inhibits ET-1-induced vasoconstriction, thereby reducing blood pressure . In stroke-prone spontaneously hypertensive rats, this compound has been shown to prevent hypertension and cardiac hypertrophy by blocking the effects of ET-1 . Additionally, this compound influences cell signaling pathways by inhibiting the mobilization of intracellular calcium, which is a key step in the vasoconstrictive response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ETA receptors, which are G-protein coupled receptors (GPCRs). By binding to these receptors, this compound prevents the activation of downstream signaling pathways that lead to vasoconstriction . Specifically, this compound inhibits the ET-1-evoked mobilization of intracellular calcium in CHO-K1 cells, with an IC50 value of 25.97 nM . This inhibition disrupts the signaling cascade that normally results in vasoconstriction and other cellular responses to ET-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in stroke-prone spontaneously hypertensive rats, prolonged administration of this compound (20 mg/kg intraperitoneally, twice daily) over a period of six weeks significantly reduced systolic blood pressure and cardiac hypertrophy . The stability of this compound is also noteworthy; it can be stored at -20°C under desiccating conditions for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rabbit model of acute myocardial ischemia and reperfusion, this compound significantly attenuated the increase in coronary perfusion pressure caused by ET-1 in a dose-dependent manner . At higher doses, this compound did not significantly affect myocardial infarct size, indicating a threshold effect . In stroke-prone spontaneously hypertensive rats, a dosage of 20 mg/kg intraperitoneally, twice daily, was effective in preventing hypertension and cardiac hypertrophy .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of ETA receptors. By blocking these receptors, this compound prevents the vasoconstrictive effects of ET-1, thereby influencing the overall metabolic flux and metabolite levels associated with vasoconstriction and hypertension .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with ETA receptors. It is highly soluble in ethanol, DMSO, and 1eq. HCl, which facilitates its distribution in biological systems . The compound’s high affinity for ETA receptors ensures its effective localization at sites where these receptors are expressed . This selective binding is crucial for its therapeutic effects in reducing vasoconstriction and hypertension .

Subcellular Localization

The subcellular localization of this compound is primarily at the plasma membrane, where ETA receptors are located . By binding to these receptors, this compound exerts its antagonistic effects on ET-1-induced vasoconstriction . There is no specific evidence of post-translational modifications or targeting signals that direct this compound to other subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

FR-139317 wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die Synthese umfasst die Kupplung spezifischer Aminosäuren in einer kontrollierten Reihenfolge, um die gewünschte Tripeptidstruktur zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von FR-139317 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Peptidsynthesizern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von über 98% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FR-139317 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von FR-139317 mit modifizierten funktionellen Gruppen. Diese Derivate werden häufig verwendet, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ambrisentan: Ein weiterer selektiver Endothelin-A-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist, der sowohl Endothelin-A- als auch Endothelin-B-Rezeptoren blockiert.

Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit einer längeren Halbwertszeit im Vergleich zu Bosentan.

Einzigartigkeit von FR-139317

FR-139317 ist einzigartig in seiner hohen Selektivität und Potenz für Endothelin-A-Rezeptoren. Im Gegensatz zu dualen Antagonisten wie Bosentan und Macitentan zielt FR-139317 speziell auf Endothelin-A-Rezeptoren ab, was es zu einem wertvollen Werkzeug macht, um die spezifischen Rollen dieser Rezeptoren zu untersuchen, ohne Endothelin-B-Rezeptoren zu beeinflussen .

Eigenschaften

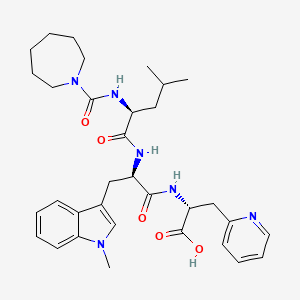

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOKMIQQPDDTNO-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931419 | |

| Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142375-60-8 | |

| Record name | FR 139317 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142375-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FR 139317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.